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The Pyruvate Kinase/Lactate Dehydrogenase
(PK/LDH) Coupled Assay[1]
Abstract & Introduction
ATP hydrolysis is the driving force for a vast array of cellular machines, from ion pumps and

molecular motors to chromatin remodelers and helicases.[1] Accurately measuring the turnover

rate (

) of these ATPases is critical for mechanistic studies and high-throughput drug screening.

While endpoint assays (e.g., Malachite Green) measure phosphate accumulation, they fail to

provide real-time kinetic data and are susceptible to product inhibition (ADP buildup). The

NADH-coupled enzyme assay offers a robust solution by linking ATP hydrolysis to the oxidation

of NADH, monitored continuously at 340 nm.
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Continuous Monitoring: Allows for the observation of non-linear kinetics, lag phases, and

inactivation.

Steady-State Conditions: The regeneration system maintains ATP levels constant and

consumes ADP, preventing product inhibition.

Sensitivity: Capable of detecting hydrolysis rates in the low nanomolar range.

Theoretical Basis
The assay relies on a cascade of three enzymatic reactions. The target ATPase hydrolyzes

ATP to ADP.[2] This ADP is immediately recycled back to ATP by Pyruvate Kinase (PK), using

Phosphoenolpyruvate (PEP) as a phosphate donor. The resulting Pyruvate is then reduced to

Lactate by Lactate Dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD

.[3][4]

Because the stoichiometry is 1:1:1, the rate of NADH oxidation (decrease in Absorbance at 340

nm) is directly proportional to the rate of ATP hydrolysis.
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Figure 1: The coupled enzyme cascade.[3][4][5] ATP hydrolysis is linked 1:1 to NADH oxidation

via PK and LDH.

Experimental Design Considerations
To ensure data integrity, the following parameters must be optimized.

A. The "Coupling Limit" Rule
The most critical error in this assay is using insufficient coupling enzymes. The reporter

reaction (PK/LDH) must be significantly faster than the target ATPase to ensure the measured

rate reflects the ATPase, not the reporter.

Guideline: Maintain PK and LDH activities at least 10–100 fold higher than the expected

maximal rate (

) of your target ATPase.

Validation: Doubling the concentration of PK/LDH should not change the observed rate. If it

does, your coupling system is rate-limiting.

B. NADH Dynamic Range
NADH has a high extinction coefficient (

).

Starting Absorbance: Aim for an initial

between 0.8 and 1.2. This typically corresponds to 0.15 – 0.25 mM NADH.

Saturation: Concentrations >0.4 mM may exceed the linear range of many plate readers.

C. Buffer Composition[1][5][6]
Magnesium (

): Essential for ATP-Mg complex formation (substrate) and for Pyruvate Kinase activity.
Ensure

.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7842521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://www.ncbi.nlm.nih.gov/books/NBK402333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091952/
https://www.ncbi.nlm.nih.gov/books/NBK402333/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/182/626/mak113bul-mk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13445958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background ATPase: Avoid phosphate buffers if you plan to cross-validate with Malachite

Green later, though they are compatible here.

Protocol: Microplate Assay (96-well)
Reagents Required:

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl

, 1 mM DTT, 0.1 mg/mL BSA.

NADH Stock: 10 mM in water (Freshly prepared; protect from light).

PEP Stock: 100 mM in water.

PK/LDH Mix: Commercial mix (e.g., Sigma P0294), typically supplied in glycerol.

ATP Stock: 100 mM (pH adjusted to 7.0).

Target ATPase: Purified protein.

Step-by-Step Procedure
Prepare 2X Master Mix: Combine the following in Assay Buffer (volumes for 100 reactions):

PEP: Final conc. 2 mM (200

L of 100 mM stock).

NADH: Final conc. 0.4 mM (400

L of 10 mM stock).

PK/LDH: 100 units/mL (amount varies by vendor activity).

Note: This mix is 2X concentrated.

Plate Setup:

Experimental Wells: Add 50
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L of Target ATPase (diluted in 1X Buffer) to wells.

No Enzyme Control: Add 50

L of 1X Buffer (measures spontaneous NADH oxidation).

No Substrate Control: Add 50

L of Target ATPase (measures background NADH oxidation by the protein prep).

Initiation:

Add 50

L of 2X Master Mix to all wells.

Incubate for 5–10 minutes at the assay temperature (e.g., 25°C or 37°C) to consume any

contaminating ADP and establish a flat baseline.

Start Reaction: Inject/Add 10

L of ATP (at 10X desired concentration) to all wells.

Measurement:

Immediately place in a plate reader.

Measure Absorbance at 340 nm every 15–30 seconds for 30–60 minutes.

Shake plate for 3 seconds before the first read.

Data Analysis & Calculation
Pathlength Correction (

)
In a standard cuvette, pathlength (

) is 1 cm. In a 96-well plate,
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depends on volume. For 100

L total volume in a standard flat-bottom plate:

Note: It is highly recommended to use the "PathCheck" feature on modern readers or generate
a standard curve of NADH in the specific plate type to determine the effective pathlength.

Rate Calculation Formula
Calculate the slope of the linear portion of the decay curve (

).

Where:

=

= Pathlength (cm)[7]

Background Slope = Rate of "No Enzyme" control.

Summary Table: Typical Reagent Concentrations
Component Concentration Function

NADH 0.2 mM
Reporter molecule (Abs 340

nm).[8]

PEP 1.0 - 3.0 mM
Phosphate donor for

regeneration.

PK 10 - 20 U/mL Regenerates ATP from ADP.

LDH 15 - 25 U/mL
Reduces Pyruvate; oxidizes

NADH.

ATP dependent Substrate (kept constant).

MgCl 5 - 10 mM
Essential cofactor for ATPase

& PK.
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Use the following logic map to diagnose assay failures.
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Figure 2: Diagnostic workflow for analyzing kinetic traces.

Common Pitfalls in Drug Screening
When screening for inhibitors, compounds may inhibit PK or LDH rather than the target

ATPase.

False Positives: A compound inhibits LDH. NADH oxidation stops. It looks like the ATPase

was inhibited.

Counter-Screen: Run the assay with ADP (0.1 mM) instead of ATP/ATPase. This isolates the

PK/LDH system. If the compound inhibits this reaction, it is a false positive interfering with
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the coupling system.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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